molecular formula C11H12N2 B1475359 2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine CAS No. 1553031-38-1

2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine

Cat. No. B1475359
CAS RN: 1553031-38-1
M. Wt: 172.23 g/mol
InChI Key: LYWRXEVAJLARHV-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been established on the basis of X-ray structural analysis . The structure of 2-methylimidazo[1,2-a]pyridine was confirmed by X-ray structural analysis .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be directly functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . For example, 2-methylimidazo[1,2-a]pyridine reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can vary. For example, 7-methylimidazo[1,2-a]pyridine has a molecular weight of 132.1625 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine, a derivative of imidazo[1,2-a]pyridine, is studied for its synthesis methods and chemical properties. For instance, the synthesis of pyrido[1,2-a]benzimidazoles, a related compound, through direct copper-catalyzed amination, highlights the significance of acid additives in enhancing solubility and fluorescence properties, which are crucial in medicinal chemistry and materials science (Masters et al., 2011).

Medicinal Chemistry

  • Within the realm of medicinal chemistry, derivatives of imidazo[1,2-a]pyridine like this compound are explored for their potential in drug development. These compounds are synthesized for their cytotoxic activities and evaluated as potential cancer therapeutics, like the study of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives for their cytotoxic activity and CDK inhibitor activity (Vilchis-Reyes et al., 2010).

Pharmacological Applications

  • The pharmacological potential of these compounds is also a subject of study. For example, imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents, demonstrating the versatility of this class of compounds in therapeutic applications (Starrett et al., 1989).

Material Science Applications

  • In material science, the fluorescent properties of imidazo[1,2-a]pyridine-based compounds are analyzed, suggesting potential uses in the development of novel fluorescent organic compounds. This application is evident in the study of 20 derivatives of imidazo[1,2-a]pyridine, which found that certain substitutions did not significantly affect the fluorescent properties of the parent compound (Tomoda et al., 1999).

Mechanism of Action

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . For instance, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus .

Safety and Hazards

The safety and hazards of imidazo[1,2-a]pyridine derivatives can vary depending on their specific structures and applications. It’s important to refer to the specific safety data sheet for each compound .

Future Directions

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry and are recognized as a “drug prejudice” scaffold . Future research could include the development of new therapies based on these compounds, as well as methods to reduce or eliminate their formation in cooked foods.

properties

IUPAC Name

2-cyclopropyl-7-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-4-5-13-7-10(9-2-3-9)12-11(13)6-8/h4-7,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWRXEVAJLARHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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